molecular formula C6H11Cl2N3 B2512052 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride CAS No. 1864073-39-1

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride

Cat. No.: B2512052
CAS No.: 1864073-39-1
M. Wt: 196.08
InChI Key: KEVHRSUBLYEBGM-UHFFFAOYSA-N
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Description

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride typically involves the Marckwald reaction, starting from readily available amino carbonyl compounds . The process generally follows these steps:

    Initial Reaction: The amino carbonyl compound undergoes a cyclization reaction to form the pyrroloimidazole core.

    Functionalization: The resulting intermediate is further reacted with electrophilic reagents to introduce the amine group at the 7th position.

    Final Conversion: The compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

For large-scale production, the two-step method mentioned above is optimized to ensure high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different structural analogs.

    Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-5-1-2-9-4-8-3-6(5)9;;/h3-5H,1-2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHRSUBLYEBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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